N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound. It belongs to the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The compound’s structure includes a bromophenyl group, a methyl group, and a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-bromobenzoic acid under specific conditions to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared to other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Biological Activity
N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopenta[b][1,2]oxazole framework with a bromophenyl substituent. Its molecular formula is C16H16BrN3O, and it exhibits properties typical of heterocyclic compounds.
Property | Value |
---|---|
Molecular Weight | 364.22 g/mol |
Melting Point | Not determined |
Solubility | Soluble in DMSO |
LogP | 3.5 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of related compounds on human pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cell lines using MTT assays and flow cytometry. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, one derivative showed an IC50 value of 0.212 µM against MAO-B, indicating potent inhibitory activity .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Research indicates that certain derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases such as Alzheimer's.
Table 2: Inhibitory Activity Against Cholinesterases
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound A | 0.264 | 0.024 |
N-(4-bromophenyl)... | Not specified | Not specified |
This suggests that the compound's structural features may confer selective inhibition properties, which could be beneficial for therapeutic applications in neurodegeneration .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways associated with cancer progression and neurodegeneration.
Properties
Molecular Formula |
C17H14BrN3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22) |
InChI Key |
GBJCWTIITSMKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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